

DL-01 (formic) antibody conjugation protocol for IgG1

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Compound of Interest

Compound Name: DL-01 (formic)

Cat. No.: B15138320

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Application Notes and Protocols

Topic: **DL-01 (formic)** Antibody Conjugation Protocol for IgG1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.^{[1][2][3]} The antibody component of an ADC directs the conjugate to a specific antigen on the surface of target cells, leading to internalization and subsequent release of the cytotoxic payload, thereby minimizing off-target toxicity.^{[2][3]} Immunoglobulin G1 (IgG1) is the most commonly used antibody isotype for ADCs due to its long serum half-life, favorable effector functions, and well-understood structure.^{[4][5]}

This document provides a detailed protocol for the conjugation of a hypothetical drug-linker, designated as "**DL-01 (formic)**," to a human IgG1 monoclonal antibody. As a specific protocol for a compound named "**DL-01 (formic)**" is not publicly available, this application note outlines a representative and robust method based on the well-established lysine amide coupling chemistry. This common conjugation strategy targets the primary amines of lysine residues on the antibody surface.^[6] It is assumed for this protocol that "DL-01" is an NHS-ester activated drug-linker complex, a widely used reagent for targeting lysine residues.

The following sections detail the experimental procedure, required materials, data analysis, and include diagrams of the experimental workflow and a relevant biological signaling pathway.

Principle of the Method

The conjugation protocol is based on the reaction between the N-hydroxysuccinimide (NHS) ester of the DL-01 drug-linker and the primary amine groups of lysine residues on the IgG1 antibody. This reaction forms a stable amide bond, covalently attaching the drug-linker to the antibody. The reaction is typically performed in a slightly alkaline buffer (pH 8.0-9.0) to ensure the lysine ϵ -amino groups are deprotonated and thus nucleophilic. The drug-to-antibody ratio (DAR) can be controlled by adjusting the molar ratio of the DL-01 linker-drug to the antibody. Following the conjugation reaction, the resulting ADC is purified to remove unconjugated drug-linker and other reagents.

Materials and Reagents

Reagent/Material	Supplier	Catalog Number
Human IgG1 Monoclonal Antibody	(User's choice)	-
DL-01 (formic) NHS Ester	(Assumed)	-
Phosphate Buffered Saline (PBS), pH 7.4	(Standard supplier)	-
0.1 M Sodium Phosphate Buffer, pH 8.0	(User prepared)	-
Anhydrous Dimethyl Sulfoxide (DMSO)	(Standard supplier)	-
Zeba™ Spin Desalting Columns, 7K MWCO	Thermo Fisher Scientific	89882
Amicon® Ultra-4 Centrifugal Filter Units, 50 kDa	MilliporeSigma	UFC805024
Hydrophobic Interaction Chromatography (HIC) Column	(e.g., Tosoh Bioscience)	(e.g., TSKgel Butyl-NPR)
Size Exclusion Chromatography (SEC) Column	(e.g., Agilent)	(e.g., AdvanceBio SEC)

Experimental Protocol

1. Antibody Preparation

1.1. Prepare the IgG1 antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4. 1.2. If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a Zeba™ Spin Desalting Column or through dialysis. 1.3. Determine the precise concentration of the antibody solution by measuring the absorbance at 280 nm (A₂₈₀). (Extinction coefficient for human IgG1 is typically 1.4 mL/mg·cm).

2. Preparation of **DL-01 (formic)** NHS Ester Solution

2.1. Immediately before use, dissolve the **DL-01 (formic)** NHS Ester in anhydrous DMSO to a final concentration of 10 mM. 2.2. Vortex briefly to ensure complete dissolution.

3. Antibody Conjugation Reaction

3.1. In a microcentrifuge tube, dilute the antibody to a final concentration of 5 mg/mL with 0.1 M Sodium Phosphate Buffer, pH 8.0. 3.2. Add the desired molar excess of the 10 mM **DL-01 (formic)** NHS Ester solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess. 3.3. Gently mix the reaction by pipetting up and down. Avoid vigorous vortexing to prevent antibody denaturation. 3.4. Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

4. Purification of the Antibody-Drug Conjugate

4.1. Removal of Unconjugated Drug-Linker: 4.1.1. To remove excess, unconjugated **DL-01 (formic)** NHS Ester, use a Zeba™ Spin Desalting Column according to the manufacturer's instructions. 4.1.2. Alternatively, perform buffer exchange using an Amicon® Ultra-4 Centrifugal Filter Unit (50 kDa MWCO). Wash the conjugate with PBS, pH 7.4, three times. 4.2. Characterization and Final Purification (Optional but Recommended): 4.2.1. Further purify and characterize the ADC using Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios. 4.2.2. Analyze the final product for aggregation and purity using Size Exclusion Chromatography (SEC).

5. Characterization of the ADC

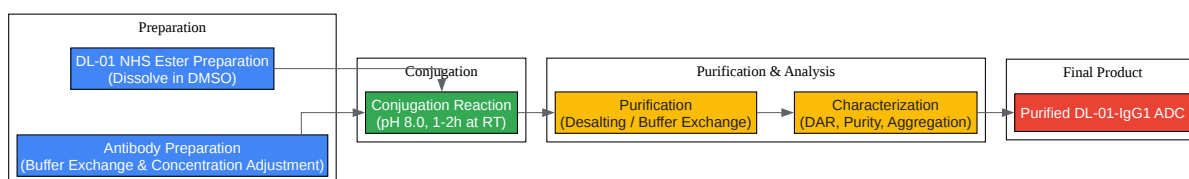
5.1. Drug-to-Antibody Ratio (DAR) Determination: 5.1.1. The average DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance wavelength of the DL-01 payload. 5.1.2. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to determine the distribution of different DAR species. 5.2. Purity and Aggregation Analysis: 5.2.1. Assess the purity and the presence of aggregates in the final ADC preparation by Size Exclusion Chromatography (SEC). 5.3. Confirmation of Conjugation: 5.3.1. Confirm the covalent conjugation of the drug-linker to the antibody using SDS-PAGE analysis, which will show an increase in the molecular weight of the conjugated antibody compared to the unconjugated antibody.

Data Presentation

Table 1: Representative Quantitative Data for DL-01-IgG1 Conjugation

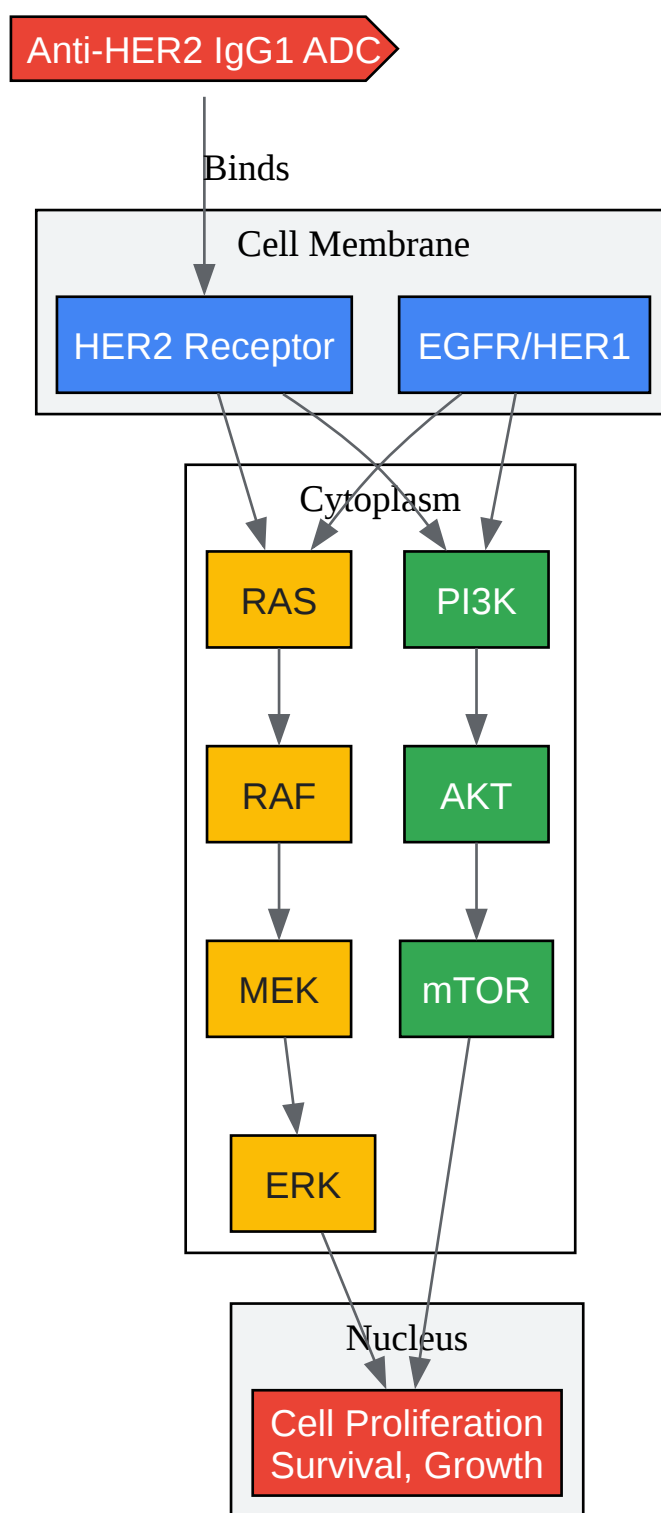
Parameter	Result	Method
Initial Antibody Concentration	5.0 mg/mL	A280
Molar Ratio (DL-01 : IgG1)	8:1	-
Average Drug-to-Antibody Ratio (DAR)	3.8	HIC-HPLC
Conjugation Efficiency	47.5%	Calculated from DAR
Antibody Recovery	>90%	A280
Monomer Purity	>98%	SEC-HPLC
Aggregates	<2%	SEC-HPLC

Diagrams



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Caption: Experimental workflow for IgG1 conjugation.



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Caption: HER2 signaling pathway targeted by an ADC.

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